[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol
Description
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentene ring substituted with a fluoropyrimidine moiety and a hydroxymethyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Properties
IUPAC Name |
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-8-4-12-10(13-5-8)14-9-2-1-7(3-9)6-15/h1-2,4-5,7,9,15H,3,6H2,(H,12,13,14)/t7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAKDTBXQCKWTL-IONNQARKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC2=NC=C(C=N2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC2=NC=C(C=N2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol typically involves the nucleophilic ring-opening reaction of bicyclic vinyl aziridines. The reaction conditions often include the use of environmentally friendly solvents and reagents to achieve high yields. For instance, the nucleophilic ring-opening reaction of 6-azabicyclo[3.1.0]hex-3-en-2-ol with 1-methyl-1H-tetrazole-5-thiol has been reported to provide a novel thiol-incorporated aminocyclopentitol in excellent yield .
Chemical Reactions Analysis
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the hydroxymethyl group to a carboxyl group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of critical biological processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol can be compared with other similar compounds such as:
[(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol: This compound features a chloropyrimidine moiety instead of a fluoropyrimidine, which may result in different reactivity and biological activity.
[(1R,4S,5S)-5-[(3-hydroxypropyl)amino]-4-[(1-methyl-1H-tetrazol-5-yl)thio]cyclopent-2-en-1-ol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoropyrimidine moiety, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
